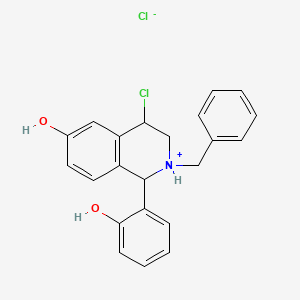
6-Isoquinolinol, 1,2,3,4-tetrahydro-4-chloro-1-(2-hydroxyphenyl)-2-(phenylmethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isoquinolinol, 1,2,3,4-tetrahydro-4-chloro-1-(2-hydroxyphenyl)-2-(phenylmethyl)-, hydrochloride is a complex organic compound that belongs to the class of isoquinolinols
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isoquinolinol, 1,2,3,4-tetrahydro-4-chloro-1-(2-hydroxyphenyl)-2-(phenylmethyl)-, hydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the isoquinoline core through Pictet-Spengler reaction.
Step 2: Introduction of the chloro group via chlorination reactions.
Step 3: Benzylation and hydroxylation to introduce the phenylmethyl and hydroxyphenyl groups.
Step 4: Final conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydroisoquinolines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing apoptosis: In cancer cells through various signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline derivatives: Such as berberine and papaverine.
Phenylmethyl derivatives: Such as benzylisoquinolines.
Uniqueness
The uniqueness of 6-Isoquinolinol, 1,2,3,4-tetrahydro-4-chloro-1-(2-hydroxyphenyl)-2-(phenylmethyl)-, hydrochloride lies in its specific structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
93203-07-7 |
|---|---|
Fórmula molecular |
C22H21Cl2NO2 |
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
2-benzyl-4-chloro-1-(2-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-6-ol;chloride |
InChI |
InChI=1S/C22H20ClNO2.ClH/c23-20-14-24(13-15-6-2-1-3-7-15)22(18-8-4-5-9-21(18)26)17-11-10-16(25)12-19(17)20;/h1-12,20,22,25-26H,13-14H2;1H |
Clave InChI |
GKDANVDPCNXPKH-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C=CC(=C2)O)C([NH+]1CC3=CC=CC=C3)C4=CC=CC=C4O)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















